Product packaging for 4-Azidobuta-1,2-diene(Cat. No.:CAS No. 91686-87-2)

4-Azidobuta-1,2-diene

Cat. No.: B14360571
CAS No.: 91686-87-2
M. Wt: 95.10 g/mol
InChI Key: MXEMMQMHLIOURU-UHFFFAOYSA-N
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Description

4-Azidobuta-1,2-diene is a high-purity, specialized chemical reagent offered for research and development applications. This compound combines a reactive 1,2-diene (allene) functional group with an azide moiety, making it a valuable bifunctional intermediate in synthetic organic chemistry. Chemicals of this class are often explored in cycloaddition reactions, such as [2+2] or metal-catalyzed cyclizations, and serve as building blocks for the synthesis of complex molecular architectures, including heterocycles and biologically active compounds . The presence of the azide group also makes it a potential candidate for "click chemistry" applications, facilitating the modular construction of molecules in fields like chemical biology and materials science . Researchers are advised to handle this compound with appropriate safety precautions, as organic azides can be thermally sensitive and should be treated as potentially explosive. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3 B14360571 4-Azidobuta-1,2-diene CAS No. 91686-87-2

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C4H5N3/c1-2-3-4-6-7-5/h3H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEMMQMHLIOURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631484
Record name 4-Azidobuta-1,2-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91686-87-2
Record name 4-Azidobuta-1,2-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidating the Reactivity Profile and Reaction Mechanisms of 4 Azidobuta 1,2 Diene

Sigmatropic Rearrangements in Allylic and Allenyl Azide (B81097) Systems

The reactivity of 4-azidobuta-1,2-diene is intrinsically linked to the broader class of allylic and allenyl azides, which are known to undergo spontaneous sigmatropic rearrangements. rsc.orgrsc.org This inherent reactivity often leads to an equilibrium mixture of isomers at room temperature, a phenomenon named the Winstein rearrangement. rsc.orgnih.gov Understanding these rearrangements is crucial for controlling the outcomes of reactions involving these versatile synthons. rsc.org

The Winstein rearrangement, first reported by Winstein and coworkers in 1960, describes the equilibrium between allylic azide isomers. nih.govnih.gov Their initial study on crotyl and prenyl azides revealed that these compounds, when isolated as single isomers, would reform a mixture under ambient conditions. nih.gov This rearrangement is a key characteristic of allylic azides and significantly influences their synthetic utility. rsc.orgrsc.org

The generally accepted mechanism for the Winstein rearrangement is a concerted rsc.orgrsc.org-sigmatropic shift. nih.govnih.gov This pathway is supported by several lines of evidence, including stereospecificity and computational studies. nih.govacs.org The reaction proceeds through a cyclic, six-membered transition state. nih.govscielo.br

Several key observations support a concerted rsc.orgrsc.org-sigmatropic mechanism:

Stereospecificity : The rearrangement has been shown to be stereospecific, meaning a specific stereoisomer of the starting material rearranges to a specific stereoisomer of the product. nih.govsemanticscholar.org For instance, Padwa and coworkers demonstrated the stereospecific nature of the rearrangement in a cyclization reaction. nih.govsemanticscholar.org Further studies by Topczewski and coworkers confirmed that the isomerization of an acyclic trisubstituted alkene proceeded without racemization, with both the starting and rearranged azides remaining as single enantiomers. nih.gov

Computational Studies : Density Functional Theory (DFT) calculations have supported the cyclic nature of the process for systems like crotyl and prenyl azides. nih.govnih.gov These calculations have also been used to estimate equilibrium ratios of isomers, which were found to be consistent with experimental values. nih.gov

Isotopic Labeling : A 15N-labeling study provided unambiguous confirmation of the rsc.orgrsc.org-pathway. nih.govnih.gov When an allylic azide was labeled at a specific nitrogen atom, the label's position in the rearranged product was consistent with a rsc.orgrsc.org-sigmatropic shift. nih.govsemanticscholar.org

While the reaction is concerted, the degree of synchronicity, meaning the extent to which the bond-breaking and bond-forming processes occur simultaneously, can vary. VanderWerf and Heasley proposed an asynchronous mechanism with a cyclic transition state based on solvent effects, entropy of activation, and substituent effects. nih.gov This suggests that there can be a slight build-up of positive charge in the transition state. rsc.orgnih.gov Theoretical studies on propargylic azides, a related system, have shown higher asynchronicity in their rsc.orgrsc.org-sigmatropic rearrangements compared to allylic azides. acs.org

While the sigmatropic pathway is dominant under most conditions, an alternative ionic pathway can become significant, particularly in highly polar media or at elevated temperatures. nih.govnih.gov This pathway involves the formation of a stabilized allylic cation and an azide anion. nih.gov

Evidence for this ionic pathway comes from racemization studies. rsc.orgnih.gov While the rsc.orgrsc.org-sigmatropic rearrangement is stereospecific, racemization of chiral allylic azides has been observed under certain conditions. nih.govnih.gov For example, heating trisubstituted allylic azides in methanol (B129727) led to significant racemization, whereas little to no racemization occurred in less polar solvents like hexanes, toluene (B28343), or chloroform. nih.gov The formation of a methyl ether byproduct during this process further supports a solvolysis mechanism via an ionic intermediate. nih.gov

Catalysts can also promote the ionic pathway, leading to racemization. nih.govsemanticscholar.org Toste and coworkers reported partial racemization of an allylic azide in the presence of a cationic gold complex, with the extent of racemization being solvent-dependent (chloroform > toluene > THF). nih.gov The Topczewski lab has also investigated mild conditions that facilitate the racemization of allylic azides, further highlighting the accessibility of the ionic pathway. nih.gov A kinetic analysis of the racemization process showed a first-order dependence on both the azide and the catalyst, and the rate correlated with Hammett σ+ constants, consistent with an ionic mechanism. nih.govnih.gov

The position of the equilibrium in the Winstein rearrangement is dictated by the relative thermodynamic stability of the participating isomers. nih.govnih.gov Several factors, including electronic and steric effects of substituents, play a crucial role in determining the final isomer distribution. nih.govnih.gov

Electronic Effects:

Conjugation: When one of the alkene isomers is conjugated with an aromatic ring, carbonyl, or sulfonyl group, the equilibrium is significantly shifted towards that isomer. rsc.orgnih.gov In many cases, only the conjugated isomer is observed. rsc.org If both isomers are conjugated, their thermodynamic stabilities become more comparable, resulting in a mixture. rsc.orgresearchgate.net

Alkene Substitution: The equilibrium generally favors the isomer with the more substituted (and thus more stable) double bond. nih.gov Winstein's original work on crotyl and prenyl azides showed a preference for the more substituted alkene isomer. nih.gov

Inductive Effects: Increased electron density on the alkene appears to increase the rate of rearrangement. nih.gov For example, prenyl azide rearranges faster than crotyl azide, an effect attributed to the additional electron-donating methyl group. nih.gov Secondary and tertiary azides also generally rearrange faster than the corresponding primary azides. nih.gov Conversely, the presence of electron-withdrawing allylic heteroatoms, such as another azide group, can slow down the rearrangement. nih.gov

Steric Effects:

Syn-pentane Interactions: Steric hindrance can significantly influence the equilibrium. For instance, in a system utilizing a menthol (B31143) derivative as a chiral auxiliary, the equilibrium favored the isomer that avoided a destabilizing syn-pentane interaction between the azide and an isopropyl group. nih.govacs.org

Alkene Geometry: cis-Alkenes have been observed to rearrange slower than their trans-counterparts, which is attributed to steric hindrance in the cyclic transition state. nih.gov

The interplay of these effects can be complex. For example, when both α and β substituents are present, they can hinder the coplanarity required for a concerted transition state, potentially favoring an ionic mechanism. nih.gov

Table 1: Influence of Substituents on Allylic Azide Rearrangement
Substituent EffectObservationExample SystemReference
Conjugation (Aryl)Equilibrium strongly favors the conjugated isomer.Aryl-substituted allylic azides rsc.orgnih.gov
Alkene SubstitutionEquilibrium favors the more substituted alkene.Prenyl azide vs. Crotyl azide nih.gov
Inductive Effect (Electron-donating)Increased rate of rearrangement.Prenyl azide rearranges faster than crotyl azide. nih.gov
Steric Hindrance (syn-pentane)Equilibrium shifts to avoid steric interactions.Menthol-derived chiral auxiliary system nih.gov
Alkene Geometrycis-Alkenes rearrange slower than trans-alkenes.Substituted crotyl azides nih.gov

The rate of the Winstein rearrangement shows a relatively modest dependence on solvent polarity, which is a key piece of evidence supporting the concerted rsc.orgrsc.org-sigmatropic mechanism over a purely ionic one. nih.govnih.gov

In his seminal report, Winstein noted that the rate of rearrangement for crotyl and prenyl azides increased by a factor of only 10 to 20 when the solvent was changed from non-polar pentane (B18724) to the more polar 70% aqueous acetone. nih.gov This is a much smaller effect than what would be expected for a reaction proceeding through a fully ionic intermediate, such as an SN1 reaction, where rate increases of several orders of magnitude are common with similar changes in solvent polarity. nih.govcdnsciencepub.com The observed solvent effect is more comparable to that of a concerted Diels-Alder reaction, suggesting a transition state with only a small degree of charge separation. nih.gov

Despite the minor rate dependence, the Winstein rearrangement does occur across a wide variety of solvents. nih.gov Importantly, even in 70% aqueous acetone, no significant hydrolysis of the azide was observed, which would be expected if a discrete allylic cation were formed in the presence of water. nih.gov

However, as discussed previously, a highly polar solvent like methanol can facilitate a competing ionic pathway, especially at higher temperatures, leading to racemization. nih.govnih.gov This indicates that while the sigmatropic pathway is generally favored, the ionic pathway becomes more accessible as the solvent's ability to stabilize charged intermediates increases. nih.gov

Table 2: Effect of Solvent on Winstein Rearrangement Rate
CompoundSolvent ChangeApproximate Rate Increase FactorConclusionReference
Crotyl azidePentane to 70% aq. Acetone10Small solvent effect, consistent with a concerted mechanism. nih.gov
Prenyl azidePentane to 70% aq. Acetone20Small solvent effect, consistent with a concerted mechanism. nih.gov
Trisubstituted allylic azidesHexanes to Methanol (at 100°C)Significant racemization observedIonic pathway becomes accessible in highly polar, protic solvents. nih.gov

Allenyl azides can undergo intramolecular cascade cyclizations, a process that often exhibits mechanistic diversity and challenges in regiochemical control. nih.gov The cascade typically begins with a rsc.orgrsc.org-sigmatropic rearrangement, similar to allylic azides, followed by further transformations. nih.gov

The thermal cyclization of 2-allenylphenyl azides, for example, can lead to a mixture of C-C and C-N bonded annulated indole (B1671886) products with little regioselectivity. nih.gov This lack of selectivity arises from the competing cyclization pathways available to the reactive intermediates formed after the initial azide reaction. nih.gov

Computational studies using Density Functional Theory (DFT) have been instrumental in understanding the mechanistic pathways of these cascade reactions. nih.gov These studies have revealed that the reaction course can diverge depending on the substitution pattern of the allenyl azide. For instance, a distinction has been found between conjugated and non-conjugated allenyl azide systems. nih.gov Non-conjugated substrates may react via diradical intermediates, which then cyclize. nih.gov The stereochemical outcome of this cyclization can be controlled by orbital symmetry, resembling a 5-electron conrotatory process. nih.gov In contrast, conjugated systems might follow a different path, potentially involving a closed-shell 2-indolidene intermediate, avoiding a diradical species. nih.govnih.gov

Efforts to control the regiochemistry of these cascade reactions have explored photochemical methods and the use of metal catalysts. nih.gov Irradiation of 2-(3-alkenyl)allenylphenyl azides in the presence of copper(I) iodide has been shown to significantly improve regioselectivity, favoring the formation of 2,3-cyclopentenylindoles (C-C bonded products) over the C-N bonded isomers. nih.gov This suggests the possible intermediacy of a copper nitrene species that steers the reaction towards a specific regioisomeric outcome. nih.gov The exact mechanistic details of the copper-mediated reaction are still under investigation, but it represents a promising strategy for achieving regiochemical control in these complex cyclizations. nih.gov

Intramolecular Allenyl Azide Cascade Cyclizations: Mechanistic Divergence and Regiochemical Control

Investigations into Indolidene and Azatrimethylenemethane Intermediates

The cyclization of allenyl azides can proceed through distinct intermediates depending on the conjugation of the system. nih.gov For conjugated allenyl azides, the reaction cascade is believed to involve the formation of indolidene intermediates . nih.govacs.org These intermediates are key decision points in the reaction sequence, and their subsequent electrocyclization determines the regioselectivity of the final annulated indole products. acs.org Computational studies have helped to characterize these reactive intermediates and explain the different behaviors observed experimentally between conjugated and non-conjugated allenyl azides. nih.gov

In contrast, saturated or non-conjugated allenyl azides are proposed to react via a different pathway involving azatrimethylenemethane (ATMM) diyl intermediates . researchgate.netacs.org Detailed studies on the thermal conversion of 1-azidohepta-3,4,6-trienes have provided evidence for these intermediates. DFT calculations support a mechanistic model where the planarity of an ATMM diyl intermediate and a subsequent Woodward-Hoffmann-type electrocyclization of a five-atom diyl array are crucial steps. acs.org This pathway leads to the formation of cyclopentennelated dihydropyrroles with high levels of diastereoselectivity and regioselectivity. acs.org The synergy between experimental work and computational chemistry has been vital in rationalizing the chemistry of allenyl azides and developing it into a useful synthetic method. researchgate.net

Analysis of Steric and Electronic Factors Governing Regioselectivity

Regioselectivity in the reactions of allenyl azides is a critical aspect, and it is governed by a combination of steric and electronic factors. nih.govnih.gov Computational analysis of various intermediates can provide insights into why different reaction channels might compete, and it suggests that specific substitutions can be used to favor the formation of a single regioisomer. nih.gov

In the context of cycloadditions, the substitution pattern on the allene (B1206475) moiety has a profound effect on the outcome. rsc.org For instance, in metal-catalyzed reactions, the electronic density and reactivity of each carbon atom in the allene can be modulated by its substituents. rsc.org Generally, in cycloaddition reactions, there is a tendency to form products where the most nucleophilic carbon of one reactant aligns with the most electrophilic carbon of the other. masterorganicchemistry.com For allenes, the central carbon is electron-deficient, while the terminal carbons are more nucleophilic. However, the regioselectivity of 1,3-dipolar cycloadditions of azides to allenes cannot always be rationalized by simple frontier molecular orbital (FMO) theory alone, as the reaction can be controlled by both the HOMO and LUMO of the azide. mdpi.com DFT calculations have shown that for electron-deficient allenes, the preferred orientation involves the substituted nitrogen of the azide (N1) attacking the central carbon of the allene. mdpi.com

Cycloaddition Chemistry of this compound and Related Allenyl Azides

The allene group is a versatile partner in cycloaddition reactions due to its two perpendicular pi bonds. This allows for a variety of reaction modes, but also introduces challenges in controlling selectivity. rsc.org

1,3-Dipolar Cycloadditions with Allenes: Studies on Site- and Regioselectivity

The 1,3-dipolar cycloaddition between an azide and an allene is a powerful method for synthesizing five-membered nitrogen heterocycles, such as highly functionalized 1,2,3-triazoles, which can be difficult to access through other routes. mdpi.comwikipedia.org This reaction, also known as a [3+2] cycloaddition, involves the addition of the 1,3-dipole (the azide) across one of the pi bonds of the dipolarophile (the allene). wikipedia.orgresearchgate.net A key challenge in these reactions is controlling both site-selectivity (which of the two allene double bonds reacts) and regioselectivity (the orientation of the azide addition). mdpi.com

For monosubstituted allenes, four potential reaction pathways exist, leading to different cycloadducts. mdpi.com Quantum chemical studies on the reaction of methyl azide with various allenes have shown that the formation of the 1,5-adduct is generally favored over the 1,4-adduct, a preference rooted in the strength of the primary orbital interactions. nih.gov

Computational and Experimental Determination of Reaction Pathways and Transition State Geometries

A combination of experimental studies and computational chemistry, particularly DFT, has been crucial for understanding the mechanistic details of the azide-allene cycloaddition. researchgate.netmdpi.com DFT calculations of transition state energies allow for the prediction of site- and regioselectivity, often achieving good agreement with experimental findings. mdpi.com These studies have largely confirmed that the reaction proceeds through a concerted, one-step, asynchronous mechanism. mdpi.comnih.gov

For example, DFT calculations (using functionals like M08-HX, ωB97X-D, and B3LYP) have been used to investigate the thermal, uncatalyzed 1,3-dipolar cycloadditions between aryl azides and various allenes. The calculated activation barriers for the different possible pathways help to rationalize the experimentally observed product ratios. mdpi.com The reliability of these computational models is reinforced by experimental evidence, such as the ¹H-NMR detection of a methylene-1,2,3-triazoline intermediate, which supports the calculated reaction pathway. mdpi.com

Below is a data table summarizing the calculated activation barriers for the cycloaddition of phenylazide with methoxycarbonylallene, illustrating the preference for attack on the β,γ double bond.

Reaction PathwayPrimary CycloadductCalculated Activation Barrier (kcal/mol)
α,β-Addition (Path A)4-carboxy-5-methylene-1-phenyl-4,5-dihydro-1H-1,2,3-triazole24.6
β,γ-Addition (Path C)4-methylene-1-phenyl-5-(methoxycarbonyl)-4,5-dihydro-1H-1,2,3-triazole21.8

Table 1. Calculated activation barriers for the cycloaddition of phenylazide and methoxycarbonylallene, showing the energetic preference for Pathway C. Data sourced from computational studies. mdpi.com

Influence of Allene Substitution Patterns (Mono-, Tetra-substituted) and Electronic Properties on Selectivity

The substitution pattern of the allene has a dramatic effect on the selectivity of the cycloaddition. rsc.orgresearchgate.net Both the electronic nature and the steric bulk of the substituents play crucial roles. nih.govpitt.edu

Studies have compared the reactivity of monosubstituted allenes (e.g., methoxycarbonylallene, sulfonylallene) with tetrasubstituted allenes (e.g., tetramethylallene (B85980), tetrafluoroallene). mdpi.com Electron-deficient allenes, such as those bearing methoxycarbonyl or sulfonyl groups, show a high degree of selectivity. mdpi.com In contrast, the reaction of tetramethylallene with phenylazide gives a different regioisomer than might be expected, highlighting the complex interplay of factors. mdpi.com In some metal-catalyzed cycloadditions, monosubstituted allenes react selectively through the internal double bond, whereas 1,1-disubstituted allenes can produce a mixture of isomers, a result attributed to steric effects. rsc.org

The following table presents the experimental outcomes for the cycloaddition of different allenes with aryl azides, demonstrating the influence of substitution.

AlleneAzideReaction ConditionsMajor Product TypeYield
Methoxycarbonylallene4-Nitrophenylazide65 °C, 18hβ,γ-Adduct (Triazoline)62%
Sulfonylallene4-Methoxyphenylazide65 °C, 18hβ,γ-Adduct (Triazole)65%
TetramethylallenePhenylazideRefluxN1-C1, N3-C2 Adduct29%

Table 2. Experimental results for the cycloaddition of various substituted allenes with aryl azides. mdpi.com

Catalytic Modulation of Regioselectivity, including Copper(I) Effects

While thermal azide-alkyne cycloadditions often yield mixtures of regioisomers, the introduction of a copper(I) catalyst famously leads to the exclusive formation of the 1,4-disubstituted 1,2,3-triazole. nih.govrsc.org This reaction, a cornerstone of "click chemistry," highlights the power of catalysis to control regioselectivity. nih.govbeilstein-journals.org

In the context of allenyl azide chemistry, copper(I) catalysis can also be used to modulate the reaction outcome. researchgate.net For instance, in the cyclization cascade of 1-(2-azidophenyl)-3-alkenylallenes, the addition of Cu(I) can dramatically alter the ratio of 1,2- to 2,3-annelated indole products. acs.org High regioselectivity for the 2,3-annelated isomer is often achieved under photochemical conditions in the presence of a Cu(I) catalyst. acs.org The proposed mechanism involves copper coordinating to the intermediates of the cyclization cascade, thereby influencing the energetics of the subsequent electrocyclization step that defines the regioselectivity. acs.org While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is well-studied, its application in controlling selectivity with allenes is a more nuanced area, where the catalyst can influence complex, multi-step reaction cascades beyond a simple cycloaddition. researchgate.netrsc.org

Tandem Allylic Azide Rearrangement/Intramolecular Cycloadditions

The tandem reaction sequence involving an allylic azide rearrangement followed by an intramolecular cycloaddition represents a sophisticated strategy for the synthesis of nitrogen-containing heterocyclic compounds. This process leverages the inherent reactivity of allylic azides, which can undergo a facile pku.edu.cnpku.edu.cn-sigmatropic rearrangement, known as the Winstein rearrangement, to equilibrate between regioisomeric forms. This dynamic equilibrium allows for a subsequent intramolecular Huisgen cycloaddition to proceed from a reactive conformer, leading to complex cyclic architectures in a highly controlled manner. nih.govnih.govresearchgate.netresearchgate.net

Formation of Triazolines and Subsequent Chemical Transformations

In the tandem sequence, the intramolecular cycloaddition of the rearranged allylic azide with a tethered alkene dipolarophile leads to the formation of a bicyclic triazoline intermediate. nih.govacs.org Triazolines are five-membered heterocycles containing a N=N double bond, which are often unstable and serve as precursors for further transformations. The formation of the triazoline is a key step that sets up the stereochemistry of the final product. nih.gov

These triazoline intermediates are susceptible to decomposition, typically through the loss of dinitrogen (N₂). This decomposition can be promoted thermally or photochemically and can lead to the formation of either an aziridine (B145994) or an imine. When the decomposition occurs in the presence of a nucleophile, the intermediate aziridine can be trapped to afford functionalized piperidines or pyrrolidines. nih.govacs.org For instance, the reaction of 7-azido-hepta-1,5-diene-3,4-diols, derived from D-mannose, undergoes an allylic azide rearrangement followed by intramolecular cycloaddition to form a triazoline. Subsequent decomposition in the presence of nucleophilic reagents yields various amino-sugars, including piperidines and pyrrolidines. acs.org

Alternatively, if the intramolecular cycloaddition occurs between the azide and a tethered alkyne, a stable vinyl-substituted triazole is formed directly. researchgate.netresearchgate.net This approach provides a direct route to highly functionalized 1,2,3-triazole systems, which are important scaffolds in medicinal chemistry and materials science. rsc.orgresearchgate.netdiva-portal.orgscispace.com The choice between an alkene and an alkyne as the dipolarophile thus dictates the nature of the heterocyclic product.

Table 1: Examples of Tandem Allylic Azide Rearrangement/Intramolecular Cycloaddition

Starting Material ClassDipolarophileIntermediateFinal Product ClassRef.
Allylic Azido-dienesAlkeneTriazolinePiperidines, Pyrrolidines nih.govacs.org
Allylic Azido-enynesAlkyneN/A (Direct formation)Substituted Triazoles researchgate.netresearchgate.net
Stereoselective Annulation Strategies and the Role of Conformational Constraints

The stereochemical outcome of the tandem allylic azide rearrangement/intramolecular cycloaddition is highly dependent on the conformational constraints imposed by the substrate's structure. pku.edu.cnnih.gov By tethering the azide and the dipolarophile, the entropic barrier to cycloaddition is lowered, and the reaction can proceed with high levels of stereoselectivity. pku.edu.cnbyjus.com

Conformational constraints play a crucial role in several ways:

Rate Acceleration: Introducing steric bulk or cyclic constraints can "steer" the molecule into a conformation that is pre-organized for the cycloaddition, thereby accelerating the reaction rate. wikipedia.orgnih.gov This is often referred to as steric acceleration.

Diastereoselectivity: The innate conformational preferences of the tether connecting the reacting moieties often favor one transition state geometry over others, leading to the formation of a single diastereomer. pku.edu.cnnih.gov For example, in the synthesis of C-glycosyl iminosugars, the stereochemistry of the starting sugar dictates the facial selectivity of the cycloaddition, resulting in high diastereocontrol. nih.gov

Regioselectivity: In intramolecular reactions, conformational constraints typically ensure that only one regioisomer can be formed, which is a significant advantage over intermolecular cycloadditions where mixtures of regioisomers are common. pku.edu.cnbyjus.com

Considerations for [4+2] Cycloadditions (Diels-Alder Type) Involving Azidodienes

While 1,3-dipolar cycloadditions of azides are well-established, the participation of azidodienes as the 4π component in [4+2] cycloadditions, or Diels-Alder reactions, is another important facet of their reactivity. In this context, the nitrogen-containing portion of the molecule becomes an integral part of the diene system.

Fundamental Mechanistic Pathways of Diels-Alder Reactions

The Diels-Alder reaction is a pericyclic reaction that involves the [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a six-membered ring. byjus.com The reaction is generally understood to proceed through a concerted mechanism, where all bond-forming and bond-breaking events occur in a single, cyclic transition state. byjus.com This concerted nature explains the high stereospecificity of the reaction, where the stereochemistry of the reactants is transferred to the product.

However, the mechanism can shift towards a stepwise pathway, involving a zwitterionic or diradical intermediate, particularly when the reactants are highly polarized or when a Lewis acid catalyst is employed. rsc.orgwikipedia.org In the context of nitrogen-containing dienes (azadienes), the reaction is often an "aza-Diels-Alder" reaction. Lewis acid catalysis is common in these reactions, and evidence suggests that many of these catalyzed transformations proceed via a stepwise Mannich-Michael pathway rather than a concerted one. rsc.orgwikipedia.orgmdpi.com The Lewis acid activates the imine component of the azadiene, making it more susceptible to nucleophilic attack by the dienophile, initiating the stepwise process. rsc.orgmdpi.com

Hetero-Diels-Alder Reactions Utilizing Nitrogen-Containing Diene Equivalents

The hetero-Diels-Alder reaction is a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. byjus.com When a nitrogen atom is part of the diene system, the reactants are termed azadienes. 1-Aza- and 2-azadienes are common examples. researchgate.netresearchgate.net The presence of the electronegative nitrogen atom makes azadienes electron-deficient. nih.govacs.org Consequently, they typically participate in inverse-electron-demand Diels-Alder reactions, where the azadiene reacts with an electron-rich dienophile (e.g., enamines, enol ethers). nih.govacs.org

The reactivity of the azadiene can be tuned by substituents. Electron-withdrawing groups on the nitrogen atom (e.g., sulfonyl, acyl) increase the electron-deficient character of the azadiene, enhancing its reactivity in inverse-electron-demand cycloadditions. nih.govresearchgate.net The regioselectivity of these reactions can often be predicted using frontier molecular orbital (FMO) theory, although steric and electronic factors of both the azadiene and the dienophile play a significant role. worldscientific.com These reactions provide a powerful route to a variety of nitrogen-containing six-membered heterocycles, such as tetrahydropyridines and their derivatives. researchgate.net

Table 2: Comparison of Azadiene Systems in Hetero-Diels-Alder Reactions

Azadiene SystemTypical DienophileReaction TypeProduct ClassRef.
N-Sulfonyl-1-azadienesElectron-rich alkenesInverse-electron-demandTetrahydropyridines nih.govresearchgate.net
1,2,4-TriazinesElectron-rich alkenesInverse-electron-demandPyridines (after N₂ loss) nih.govacs.org
1,2,4,5-TetrazinesElectron-rich alkenesInverse-electron-demand1,2-Diazines (after N₂ loss) nih.govnih.gov
2-AzadienesElectron-rich or -deficient alkenesNormal or InverseTetrahydropyridines researchgate.net

Computational and Theoretical Investigations of 4 Azidobuta 1,2 Diene Chemistry

Density Functional Theory (DFT) Applications in Azide-Allene Reactivity.researchgate.netnih.govnih.govresearchgate.netvu.nl

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity of azides with allenes. researchgate.netnih.govnih.govresearchgate.netvu.nl DFT calculations have been successfully employed to predict the site- and regioselectivity of these reactions with a good degree of accuracy. researchgate.netnih.gov Modern DFT functionals, such as M08-HX and ωB97X-D, have proven to be particularly effective in calculating the activation barriers of the various possible isomeric transition states. nih.gov

Elucidation of Reaction Mechanisms and Energy Profiles.researchgate.netnih.govnih.gov

DFT calculations have been instrumental in elucidating the mechanistic pathways of azide-allene cycloadditions. researchgate.netnih.govnih.gov These studies have shown that the thermal, uncatalyzed 1,3-dipolar cycloadditions between arylazides and allenes typically proceed through a nonpolar, one-step mechanism. nih.gov The calculations of transition state energies allow for the prediction of the major and minor products of the reaction. For instance, in the cycloaddition of arylazides to monosubstituted allenes, DFT calculations can accurately predict the preferred regioisomer by comparing the activation energy barriers of the different possible transition states. nih.gov

Experimental evidence, such as ¹H-NMR data showing the presence of a methylene-1,2,3-triazoline intermediate, has corroborated the reliability of these computational models. researchgate.netnih.gov

Prediction of Site- and Regioselectivity in Cycloaddition Reactions.researchgate.netmasterorganicchemistry.comresearchgate.net

The prediction of site- and regioselectivity is a key application of DFT in the study of 4-azidobuta-1,2-diene's cycloaddition reactions. researchgate.netmasterorganicchemistry.comresearchgate.net The regioselectivity of these reactions, which determines the orientation of the azide (B81097) and allene (B1206475) moieties in the resulting heterocyclic ring, can be rationalized by analyzing the calculated activation barriers for the formation of different isomers. masterorganicchemistry.com For example, in the reaction of an unsymmetrical diene with an unsymmetrical dienophile, DFT can predict whether the "ortho," "meta," or "para" regioisomer will be the major product. masterorganicchemistry.com

DFT calculations have shown that for 1,3-dipolar cycloadditions of azides to allenes, the regioselectivity can be accurately predicted by comparing the energies of the transition states leading to the different possible products. researchgate.net

Table 1: Predicted Regioselectivity in Azide-Allene Cycloadditions

Reactants Predicted Major Regioisomer Computational Method
Arylazide + Monosubstituted Allene Dependent on substituents DFT (M08-HX, ωB97X-D) nih.gov
Phenylazide + Methoxycarbonylallene "ortho" isomer DFT (B3LYP) researchgate.net

This table provides illustrative examples of how DFT is used to predict regioselectivity and is based on general findings in the field.

Analysis of Frontier Molecular Orbitals (FMO) and Conceptual DFT Reactivity Indices.numberanalytics.comwikipedia.orgnumberanalytics.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.comwikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.comnumberanalytics.com In the context of this compound, FMO analysis helps in understanding the nature of the orbital interactions that govern its cycloaddition reactions. numberanalytics.com

Conceptual DFT provides a framework of reactivity indices that help in rationalizing and predicting chemical reactivity. nih.gov Key indices include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity (ω): A measure of the ability of a species to accept electrons.

Nucleophilicity (N): A measure of the ability of a species to donate electrons.

For nonpolar reactions, local softness has been identified as a more suitable reactivity index than Parr functions, which are better suited for polar transition states. mdpi.com

Table 2: Key Conceptual DFT Reactivity Indices

Index Formula Interpretation
Chemical Potential (μ) μ ≈ -(IP + EA)/2 Escaping tendency of electrons
Hardness (η) η ≈ (IP - EA)/2 Resistance to charge transfer
Electrophilicity (ω) ω = μ²/2η Electron-accepting ability

IP = Ionization Potential, EA = Electron Affinity, E_HOMO = Energy of the HOMO, Nu = Nucleophile, TCE = Tetracyanoethylene (reference)

Distortion/Interaction Model for Activation Barrier Analysis in Cycloadditions.escholarship.orgnih.govraineslab.comresearchgate.net

The distortion/interaction model, also known as the activation strain model, is a powerful tool for analyzing the activation barriers of chemical reactions. escholarship.orgnih.govresearchgate.net This model deconstructs the activation energy (ΔE‡) into two main components:

Distortion Energy (ΔE_dist): The energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state. raineslab.com

Interaction Energy (ΔE_int): The stabilizing energy released when the distorted reactants interact in the transition state. escholarship.org

This model provides valuable insights into the factors that control reactivity. escholarship.org For instance, in cycloaddition reactions, a high activation barrier can be attributed to either a large distortion energy or a weak interaction energy. raineslab.com This analysis has been applied to understand the reactivity of azides in cycloaddition reactions, revealing how substituent effects and strain can influence the activation barrier by modifying the distortion and interaction energies. nih.govraineslab.com

Theoretical Studies of Rearrangement Processes

Computational Assessment of Allylic Azide Rearrangement Dynamics.nih.govnih.gov

Allylic azides, including structures related to this compound, can undergo dynamic rearrangements. nih.govnih.gov Computational studies are crucial for understanding the kinetics and thermodynamics of these processes. These rearrangements often involve an equilibrium between different isomeric forms of the azide. nih.gov

For example, an allylic azide can exist as a mixture of equilibrating terminal and internal isomers. nih.gov Computational methods can be used to determine the relative stabilities of these isomers and the energy barriers for their interconversion. This information is critical for predicting the outcome of subsequent reactions, as the different isomers may exhibit distinct reactivities. nih.gov In some cases, a minor, less stable isomer may be the one that preferentially undergoes a subsequent reaction due to a lower activation barrier for that specific pathway. nih.gov

Theoretical Characterization of Allenyl Azide Cascade Reaction Intermediates

The thermal decomposition of allenyl azides, such as this compound, initiates a cascade of reactions that proceed through a series of highly reactive intermediates. Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surfaces of these cascades and characterizing the transient species involved. nih.gov

A common pathway for non-conjugated allenyl azides involves an initial intramolecular [3+2] cycloaddition between the azide and the allene moieties. This is typically the rate-limiting step of the cascade. For a model non-conjugated allenyl azide, the activation energy for this step has been calculated to be approximately 27.2 kcal/mol. nih.gov The resulting triazoline intermediate is highly unstable and readily loses a molecule of nitrogen (N₂). nih.gov

The loss of nitrogen from the triazoline can proceed through a concerted mechanism, which computational studies suggest is highly favored, with a calculated activation free energy (ΔG‡) of 17.4 kcal/mol. nih.gov This step leads to the formation of diradical intermediates. These singlet diyls are key players in the subsequent cyclization steps. nih.govrsc.org DFT calculations have been employed to determine the relative energies and geometries of these diradical intermediates, revealing that their conformational preferences can dictate the stereochemical outcome of the final products. nih.gov

For conjugated allenyl azides, an alternative pathway involving a closed-shell 2-indolidene intermediate can become competitive. nih.gov The characterization of these indolidenes, which are pivotal in the formation of various heterocyclic products, has been a significant focus of computational studies. acs.orgacs.orgnih.gov The relative stability and reactivity of these intermediates are influenced by the substitution pattern on the allene and any aromatic rings present in the system. nih.govacs.org

Intermediate TypePrecursorKey FeaturesCalculated Activation Energy for Formation (kcal/mol)
TriazolineAllenyl AzideUnstable, readily loses N₂27.2 (for a model non-conjugated system) nih.gov
Diradical (Diyl)TriazolineSinglet state, undergoes cyclization17.4 (for concerted N₂ loss) nih.gov
IndolideneConjugated Allenyl AzideClosed-shell, involved in electrocyclizationsVaries with substitution acs.org

Related Studies on Carbene and Nitrene Rearrangements Involving Allene Structures

The chemistry of allenyl azides is closely related to the broader field of carbene and nitrene rearrangements, particularly those involving cyclic allenes and related cumulenic structures. Theoretical studies on these rearrangements provide valuable context for understanding the potential reaction pathways of intermediates derived from this compound.

DFT calculations, often using the B3LYP functional, have been extensively used to investigate the structures, energies, and infrared spectra of rearrangement products of aromatic and heteroaromatic nitrenes and carbenes. acs.orgnih.gov These studies have shown that ring-expansion of nitrenes and carbenes can lead to seven-membered ring cumulenes, such as ketenimines and carbodiimides. figshare.com For instance, the interconversion of phenylnitrene and 2-pyridylcarbene is proposed to proceed through a cyclic carbodiimide (B86325) intermediate. figshare.com

These rearrangements are often characterized by low activation barriers, making them highly facile processes. figshare.com The computational prediction of infrared spectra for these transient species has been crucial for their experimental identification in matrix isolation studies. nih.gov

Furthermore, theoretical investigations have explored the interconversion between carbenes and nitrenes themselves, a process that can be relevant in the complex reaction mixtures resulting from azide decomposition. researchgate.net The relative thermodynamic stabilities of isomeric carbenes and nitrenes have been computationally assessed, revealing that nitrenes are generally more stable. researchgate.net The insights gained from these studies on fundamental carbene and nitrene chemistry are directly applicable to understanding the behavior of the reactive intermediates in allenyl azide cascades.

Rearrangement TypeStarting SpeciesIntermediate(s)Key Theoretical Insight
Ring ExpansionAromatic/Heteroaromatic Nitrene/CarbeneCyclic Ketenimine/Carbodiimide/AlleneFacile process with low activation barriers figshare.com
Carbene-Nitrene InterconversionCarbeneNitreneNitrenes are often thermodynamically more stable researchgate.net
Ring ContractionArylnitreneCyanoindenesOccurs under flash vacuum pyrolysis conditions researchgate.net

Strategic Applications in Complex Organic Synthesis

Construction of Nitrogen-Containing Heterocycles

The inherent reactivity of the allenyl azide (B81097) moiety is particularly well-suited for the synthesis of diverse nitrogen-containing heterocyclic compounds. This is achieved through various cycloaddition, annulation, and cascade reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a prominent reaction for 4-azidobuta-1,2-diene. researchgate.netnih.gov This 1,3-dipolar cycloaddition unites the azide with a terminal alkyne to regioselectively produce a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgacs.org When this compound participates in this reaction, the resulting product is an allyl triazole, a valuable scaffold in medicinal chemistry and materials science. The reaction is known for its efficiency, mild conditions, and high yields. nih.govresearchgate.net The process typically involves the in situ formation of a copper(I) acetylide, which then reacts with the azide. acs.org This methodology can be extended to three-component reactions, further diversifying the accessible triazole structures. organic-chemistry.orgresearchgate.net

Tandem annulation reactions involving allenyl azides provide a powerful strategy for constructing more complex heterocyclic systems like piperidines and hydroisoquinolines. These reactions often proceed through a sequence of intramolecular events, rapidly building molecular complexity from a linear precursor. For instance, Lewis acid-mediated or transition metal-catalyzed aza-annulation of enynyl azides, which are structurally related to substituted 4-azidobuta-1,2-dienes, can lead to substituted pyridines through a 6-endo-dig cyclization. d-nb.info Similar tandem strategies involving the intramolecular trapping of a vinylidene or a related intermediate generated from the allene (B1206475), by the azide or a derivative thereof, can be envisioned to form six-membered rings. The development of divergent annulation strategies allows for selective access to different ring sizes, such as pyrrolidines or piperidines, by modifying reaction conditions to switch between radical and polar cyclization pathways. nih.gov The synthesis of quinoline (B57606) derivatives has also been achieved through annulation reactions of 2-azidobenzaldehydes, demonstrating the utility of the azide group in forming fused six-membered nitrogen heterocycles. nih.gov

One of the most notable applications of allenyl azides is their participation in thermal or photochemical cascade cyclizations to form fused heterocyclic systems. Research has shown that 1-azidohepta-3,4,6-trienes (substituted derivatives of this compound) are excellent precursors for cyclopentennelated dihydropyrroles. nih.gov These thermally initiated cascades proceed with high levels of diastereoselectivity and complete regioselectivity, favoring the formation of the C-C bonded isomer. researchgate.netnih.gov The reaction is proposed to proceed through an azatrimethylenemethane (ATMM) diradical intermediate. nih.gov

Similarly, when the allenyl azide is tethered to a phenyl azide, as in 1-(2-azidophenyl)-3-alkenylallenes, the cascade cyclization can yield cyclopentennelated indoles. nih.govacs.org The regioselectivity of this process, affording either 1,2- or 2,3-cyclopentennelated indoles, can be controlled by the reaction conditions. Photochemical methods employing copper(I) iodide have been shown to significantly improve the regioselectivity for the 2,3-annelated isomer. acs.orgresearchgate.netnih.gov Computational studies suggest these reactions proceed through indolidene intermediates. nih.govnih.gov

Below is a table summarizing the results of thermal cascade cyclizations of various substituted allenyl azides leading to dihydropyrrole products. nih.gov

EntryAllene Substituent (R)Product YieldDiastereomeric Ratio (syn:anti)
1Phenyl75%>95:5
2p-Tolyl81%>95:5
3p-Bromophenyl72%>95:5
4p-Carbethoxyphenyl64%>95:5
53-Furyl58%>95:5

Yields and ratios are for the cyanopyrrolidine product after quenching the intermediate imine with TMS-CN.

The reactivity of the azide and allene groups can be harnessed in multi-component reactions (MCRs) and more elaborate cascade sequences to construct large macrocyclic and complex polycyclic frameworks. MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.gov An azide-containing component can be incorporated into an MCR sequence, followed by an intramolecular azide-alkyne cycloaddition (IAAC) to forge a macrocycle. nih.gov For example, a linear precursor containing both an azide and an alkyne can be assembled via an Ugi reaction, which then undergoes a copper-catalyzed IAAC to yield a triazole-fused macrocycle. nih.gov

Cascade reactions initiated by the allenyl azide moiety can also lead to polycyclic structures. The formation of cyclopentennelated indoles and dihydropyrroles are prime examples of cascades that build polycyclic systems in a single step. nih.govresearchgate.net These strategies are prized for their efficiency and ability to rapidly generate molecular complexity from simple, acyclic precursors. rsc.org The development of such cascade reactions is a significant goal in organic synthesis, providing powerful tools for constructing drug-like molecules and natural product scaffolds. acs.orgnih.gov

Methodology Development for Controlled Stereoselective Transformations

Controlling stereochemistry is a central challenge in organic synthesis. Methodologies involving allenyl azides have been developed to address this, achieving high levels of stereocontrol. In the cascade cyclization of 1-azidohepta-3,4,6-trienes to cyclopentennelated dihydropyrroles, the reaction proceeds with excellent diastereoselectivity, exclusively forming the syn diastereomer. nih.gov This stereocontrol is attributed to a 5-electron electrocyclization that follows the predictions of the Woodward–Hoffmann rules. nih.gov

In other systems, stereoselectivity can be induced by catalysts or reaction conditions. For example, photochemical cyclizations of 2-allenylphenyl azides mediated by copper(I) iodide not only control regioselectivity but can also influence the stereochemical outcome of the annulation. nih.gov The development of stereoselective reactions of azides is crucial for their application in synthesizing enantiomerically pure pharmaceuticals. Tandem allylic azide rearrangement/cycloaddition reactions have been used for the stereoselective synthesis of complex molecules like C-glycosyl iminosugars. acs.org Furthermore, regio- and stereoselective iodoamination and iodoamidation of allenylphosphonates using sodium azide demonstrate the potential for controlled functionalization of the allene system. bohrium.com

Enabling Strategies for the Synthesis of Complex Molecular Frameworks

This compound and its derivatives have proven to be powerful enabling tools for the synthesis of complex molecular frameworks. The diverse reactivity packed into this small molecule allows for its use in a variety of strategic bond-forming operations.

The copper-catalyzed azide-alkyne cycloaddition provides a reliable method for linking molecular fragments with a stable, aromatic triazole ring. nih.gov This "click" reaction is fundamental in constructing complex architectures, including peptidomimetics and functionalized polymers. benthamscience.com

Perhaps more significant are the cascade reactions that transform simple, linear allenyl azides into complex polycyclic heterocycles in a single synthetic operation. nih.gov The ability to rapidly construct cyclopentennelated dihydropyrrole and indole (B1671886) cores is particularly valuable, as these motifs are present in numerous alkaloids and pharmacologically active compounds. nih.govnih.gov The synthesis of the pentacyclic alkaloid (±)-meloscine, for instance, featured an allenyl azide cyclization cascade as the key step to deliver the core azabicyclo[3.3.0]octane substructure. researchgate.net These cascade reactions exemplify modern synthetic efficiency, minimizing step counts and maximizing complexity generation. nih.gov The ongoing development of multi-component and tandem annulation reactions further expands the utility of allenyl azides, enabling the programmed assembly of macrocycles and other challenging topologies. nih.govrsc.org

Future Research Perspectives and Unexplored Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Azide-Allene Transformations

The development of sophisticated catalytic systems is paramount to harnessing the full synthetic potential of 4-azidobuta-1,2-diene. The inherent reactivity of both the azide (B81097) and allene (B1206475) groups can lead to a variety of reaction pathways, making selectivity a key challenge. Future research will likely focus on transition metal catalysis to control the chemo-, regio-, and stereoselectivity of transformations involving this compound.

Gold and copper catalysis, in particular, have shown promise in reactions of related azidoalkenes and ynamides, suggesting their potential applicability to this compound. nih.gov For instance, gold catalysts could activate the allene moiety, facilitating intramolecular cyclizations or intermolecular reactions with controlled regioselectivity. nih.gov Similarly, copper(I) catalysts are well-known to mediate azide-alkyne cycloadditions (a reaction class with similarities to azide-allene reactions) and have been used in conjunction with photochemical methods to influence the regioselectivity of allenyl azide cyclizations. nih.gov

Future investigations could explore a broader range of transition metals, such as palladium, rhodium, and nickel, which are known to catalyze a wide array of transformations on allenes. researchgate.netbohrium.com The development of chiral ligands for these metal catalysts would be a significant step towards asymmetric catalysis, enabling the enantioselective synthesis of complex molecules from the achiral this compound.

Table 1: Potential Catalytic Systems for this compound Transformations

Catalyst SystemPotential TransformationDesired Outcome
Gold(I)/Chiral LigandIntramolecular CyclizationEnantioselective synthesis of nitrogen heterocycles
Copper(I)/Photocatalyst[3+2] CycloadditionRegio- and stereoselective formation of triazole-like structures
Palladium(0)/Phosphine LigandCross-Coupling ReactionsFormation of novel C-C and C-N bonds
Rhodium(II)Nitrene Transfer ReactionsControlled C-H amination or aziridination

The optimization of these catalytic systems will require a systematic study of ligands, solvents, and reaction conditions to fine-tune the reactivity and achieve the desired selectivity.

Harnessing and Controlling Rearrangement Pathways for Precision Organic Synthesis

This compound is a prime candidate for a variety of rearrangement reactions, offering a pathway to structurally diverse products. A key rearrangement to consider is the nih.govnih.gov-sigmatropic rearrangement, a well-documented process for propargyl azides to form azidoallenes. epdf.pubarkat-usa.orgnih.gov While this compound is already an azidoallene, understanding the equilibria and potential for further rearrangements is crucial.

One of the most promising areas of future research is the exploration of the Banert cascade, a sequence that can be initiated from propargylic azides and proceeds through azidoallene intermediates. researchgate.netresearchgate.net By designing substrates that can generate this compound in situ, it may be possible to trigger controlled cascade reactions leading to the formation of highly substituted 1,2,3-triazoles. arkat-usa.org

Furthermore, the thermal or photochemical decomposition of the azide group in this compound can lead to the formation of a highly reactive nitrene intermediate. The subsequent reactions of this nitrene, such as intramolecular C-H insertion or cyclization with the allene moiety, could provide access to novel heterocyclic scaffolds. Controlling the outcome of these rearrangements will be a significant challenge, likely requiring careful substrate design and the use of specific catalysts to direct the reaction down a desired pathway.

Advanced Computational Modeling for Predictive Synthesis Design and Reaction Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting the outcomes of complex chemical reactions. nih.govnih.gov For a reactive species like this compound, computational modeling will be indispensable in several key areas of future research.

Firstly, DFT calculations can be employed to elucidate the mechanisms of both catalyzed and uncatalyzed reactions of this compound. This includes mapping the potential energy surfaces of rearrangement pathways, identifying key transition states, and characterizing reactive intermediates such as diradicals or indolidenes that have been computationally studied in related allenyl azide systems. nih.govnih.gov This fundamental understanding is crucial for rationally designing experiments to favor specific products.

Secondly, computational models can be used to predict the regioselectivity and stereoselectivity of reactions. By calculating the activation barriers for different reaction channels, researchers can anticipate which products are likely to be favored under various conditions. This predictive power can significantly accelerate the discovery of new reactions and the optimization of existing ones. For example, computational studies have successfully explained the regiochemical outcomes in the cyclization of other allenyl azides. nih.gov

Finally, computational screening of potential catalysts and ligands can guide the development of new catalytic systems. By modeling the interaction of this compound with different metal-ligand complexes, it is possible to identify catalysts that are likely to exhibit high efficiency and selectivity, thereby streamlining the experimental workflow.

Table 2: Applications of Computational Modeling for this compound Research

Computational MethodResearch ApplicationPotential Insights
Density Functional Theory (DFT)Mechanistic StudiesIdentification of transition states and reactive intermediates.
Time-Dependent DFT (TD-DFT)Photochemical ReactionsUnderstanding excited-state reactivity and reaction pathways.
Molecular Dynamics (MD)Solvent and Temperature EffectsSimulating the influence of the reaction environment.
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzymatic CatalysisDesigning biocatalysts for transformations of this compound.

Integration of this compound into Complex Cascade and Multi-Component Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, offer a highly efficient approach to building molecular complexity from simple starting materials in a single operation. Current time information in Bangalore, IN. The bifunctional nature of this compound makes it an ideal substrate for the design of novel cascade sequences.

Future research could focus on designing intramolecular cascade reactions where both the azide and allene functionalities participate sequentially. For instance, an initial intramolecular [3+2] cycloaddition between the azide and a tethered π-system could be followed by a reaction involving the allene moiety, leading to the rapid construction of polycyclic systems. The cyclization cascades of other allenyl azides to form cyclopentennelated indoles or dihydropyrroles serve as a strong precedent for this approach. nih.govnih.govresearchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, represent another promising avenue. researchgate.net this compound could be employed as a key component in MCRs, where the azide and allene groups react with different partners in a controlled sequence. For example, the in situ generation of an organic azide, which then reacts as part of a multi-component sequence, is a known strategy to circumvent the handling of potentially unstable azide compounds. researchgate.net A similar approach could be envisioned for this compound, potentially generated in situ from a corresponding propargyl precursor.

The development of such cascade and multi-component reactions would not only be of fundamental interest but would also provide rapid access to libraries of complex molecules for applications in medicinal chemistry and materials science.

Q & A

Q. What are best practices for citing prior work and avoiding plagiarism in azide chemistry research?

  • Methodological Answer : Use reference managers (Zotero, EndNote) to track primary sources. Differentiate between foundational methods (e.g., Sharpless click chemistry) and novel modifications. Paraphrase conclusively, retaining original context. Cross-check with plagiarism detection tools (Turnitin, iThenticate) pre-submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.